4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that features a tetrazole ring, a methoxy group, and a benzenesulfonamide moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring followed by its attachment to the benzenesulfonamide moiety. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
4-Methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that typically interact with carboxylate groups . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific target and context of use .
Comparison with Similar Compounds
- 4-Methoxy-N-(3-methyl-4-(1H-tetrazol-1-yl)phenyl)benzamide
- N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline
Comparison: Compared to these similar compounds, 4-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide stands out due to its unique combination of a methoxy group and a benzenesulfonamide moiety. This combination enhances its solubility and ability to penetrate cell membranes, making it more effective in certain biological applications .
Properties
Molecular Formula |
C14H13N5O3S |
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Molecular Weight |
331.35 g/mol |
IUPAC Name |
4-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13N5O3S/c1-22-13-5-7-14(8-6-13)23(20,21)16-11-3-2-4-12(9-11)19-10-15-17-18-19/h2-10,16H,1H3 |
InChI Key |
PNFOFWJJKDWYNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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